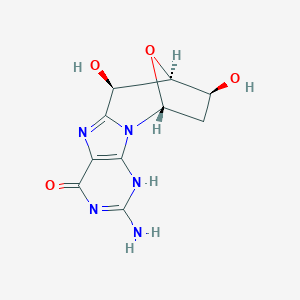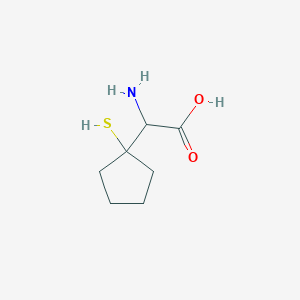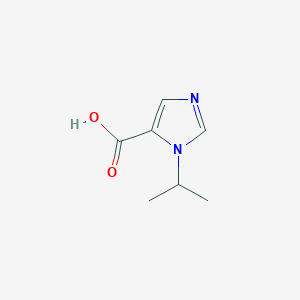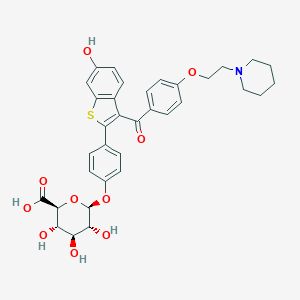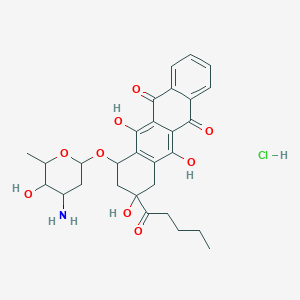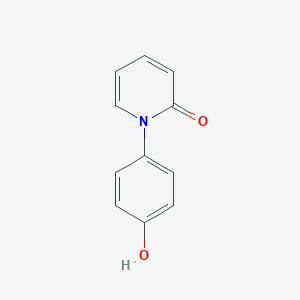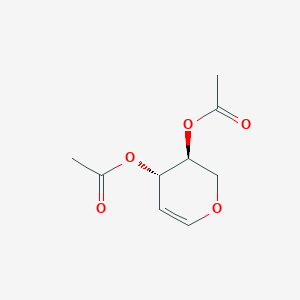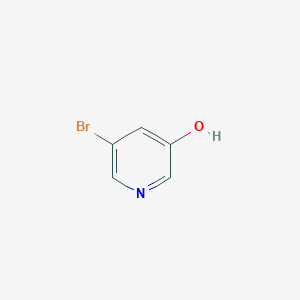
3-溴-5-羟基吡啶
概述
描述
3-Bromo-5-hydroxypyridine is a heterocyclic compound with the molecular formula C5H4BrNO. It belongs to the class of pyridine derivatives, which are widely used in organic synthesis and pharmacology. The compound is a white to light-yellow solid that is soluble in water, ethanol, and other polar solvents .
科学研究应用
3-Bromo-5-hydroxypyridine has found numerous applications in scientific research, particularly in medicinal chemistry. It serves as a versatile building block for the synthesis of various biologically active compounds. Some of its applications include:
Chemistry: Used as a precursor for the preparation of pyridine-based drugs and drug candidates.
Biology: Employed in the synthesis of bioactive molecules that can be used in biological assays.
Medicine: Utilized in the development of kinase inhibitors, antiviral agents, and antitumor agents.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
3-Bromo-5-hydroxypyridine is a versatile building block in medicinal chemistry and is used in the synthesis of various biologically active compounds . It is known to be a key intermediate in the synthesis of drug candidates such as BI-2536, a potent and selective inhibitor of polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine kinase that plays a critical role in cell division and tumor progression .
Mode of Action
It is known to interact with its targets, such as plk1, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-hydroxypyridine are largely dependent on the specific drug candidate it is used to synthesize. For instance, in the case of BI-2536, the inhibition of PLK1 can disrupt cell division and potentially lead to cell death, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 3-Bromo-5-hydroxypyridine are dependent on the specific drug candidate it is used to synthesize. In the case of BI-2536, the inhibition of PLK1 can lead to disrupted cell division and potential cell death, particularly in cancer cells .
生化分析
Biochemical Properties
3-Bromo-5-hydroxypyridine has been identified as an important intermediate for the preparation of various bioactive compounds . It can be coupled with different functional groups such as amines, carboxylic acids, or aryl halides to yield diverse derivatives with improved potency and selectivity
Cellular Effects
Its derivatives have been used in the synthesis of various biologically active compounds, such as kinase inhibitors, antiviral agents, and antitumor agents . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its derivatives have been shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 3-Bromo-5-hydroxypyridine can be achieved by various routes, depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide. The reaction can be carried out in an organic solvent such as dichloromethane or chloroform, and the product can be purified by recrystallization or column chromatography . Another method involves the hydrolysis of 5-bromo-3-pyridinol, which can be obtained by the reduction of 5-bromo-3-nitropyridine with a reducing agent such as iron powder or tin chloride. The hydrolysis can be carried out in an aqueous or alcoholic solution of a base such as sodium hydroxide or potassium carbonate, and the product can be isolated by extraction or precipitation .
化学反应分析
3-Bromo-5-hydroxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the compound can also undergo reduction reactions.
Coupling Reactions: It can be coupled with different functional groups such as amines, carboxylic acids, or aryl halides to yield diverse derivatives with improved potency and selectivity.
Common reagents used in these reactions include phosphorus tribromide, N-bromosuccinimide, iron powder, tin chloride, sodium hydroxide, and potassium carbonate . Major products formed from these reactions include various bioactive compounds used in medicinal chemistry .
相似化合物的比较
3-Bromo-5-hydroxypyridine can be compared with other similar compounds such as:
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with similar applications in medicinal chemistry.
5-Bromo-3-pyridinol: A precursor used in the synthesis of 3-Bromo-5-hydroxypyridine.
2-Amino-5-bromo-3-hydroxypyridine: Used as an organic chemical synthesis intermediate.
The uniqueness of 3-Bromo-5-hydroxypyridine lies in its versatility as a building block for the synthesis of various bioactive compounds, making it a valuable intermediate in medicinal chemistry .
属性
IUPAC Name |
5-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBIBSZZDAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344793 | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-13-2 | |
| Record name | 5-Bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-bromo-5-hydroxypyridine react with potassium amide in liquid ammonia?
A1: When 3-bromo-5-hydroxypyridine reacts with potassium amide in liquid ammonia at -33°C, it undergoes a unique type of substitution called cine-substitution. [] This process occurs through an elimination-addition (EA) mechanism involving a 5-hydroxy-3,4-didehydropyridine intermediate. [] The addition of ammonia to this intermediate is directed by the hydroxy group, ultimately yielding 4-amino-5-hydroxypyridine as the sole product. []
Q2: Are there other reaction pathways for 3-bromo-5-hydroxypyridine with strong bases besides cine-substitution?
A2: While the provided research highlights the cine-substitution pathway with potassium amide, it also mentions that other halogenohydroxypyridines can undergo additional reactions such as direct substitutions and ring contractions. [] Further investigation would be needed to determine if 3-bromo-5-hydroxypyridine exhibits these alternative pathways under different reaction conditions or with different strong bases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
